(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
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Overview
Description
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzylsulfanyl group, a dihydroimidazole ring, and a pyrrolidinylsulfonylphenyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone typically involves multiple steps:
Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group on the dihydroimidazole ring.
Attachment of the Pyrrolidinylsulfonylphenyl Group: This is usually done via a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve a Lewis acid catalyst for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups.
Medicine
Pharmacologically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur and nitrogen atoms in its structure could play crucial roles in these interactions, potentially affecting redox states or forming hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone stands out due to the presence of the pyrrolidinylsulfonylphenyl group, which may confer unique chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for further study.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-20(24-15-12-22-21(24)28-16-17-6-2-1-3-7-17)18-8-10-19(11-9-18)29(26,27)23-13-4-5-14-23/h1-3,6-11H,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRANWPMNCFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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